molecular formula C13H16O7 B602307 4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde CAS No. 26993-16-8

4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde

Cat. No. B602307
CAS RN: 26993-16-8
M. Wt: 284.27
InChI Key:
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Description

The compound “4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde” is a complex organic molecule. It has a molecular weight of 314.29 . The IUPAC name of the compound is 4-formyl-2-methoxyphenyl beta-D-glucopyranoside .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes a benzaldehyde group attached to a pyran ring via an ether linkage . The pyran ring has multiple hydroxyl groups and a hydroxymethyl group .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

A study by Mohammed, Kadhum, Mohammed, and Al Rekabi (2020) discusses the synthesis of a molecule closely related to the one , involving the application of click chemistry reaction mechanisms. This research highlights the synthesis process and the physical and thermal properties of the compound, emphasizing its potential applications in various scientific fields (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).

Novel Synthesis Approaches

Liu, Li, Lu, and Miao (2008) developed a convenient approach for synthesizing a compound structurally similar to the one . This research is significant for its methodology in avoiding undesired isomers, suggesting potential applications in precise molecular engineering (Liu, Li, Lu, & Miao, 2008).

Nanocatalyst Development

Aghazadeh and Nikpassand (2019) used 2-amino glucose, a component structurally similar to the query molecule, for synthesizing a nanocatalyst. This work has implications for green chemistry and eco-friendly synthesis processes, showcasing the potential for environmental applications (Aghazadeh & Nikpassand, 2019).

Applications in Multicomponent Assembling

Elinson, Ryzhkova, Krymov, Vereshchagin, Goloveshkin, and Egorov (2020) explored electrochemically induced multicomponent assembling using compounds structurally related to the query. This research opens avenues for creating pharmacologically active systems with applications in biomedicine (Elinson et al., 2020).

Advanced Chemical Syntheses

Carrel and Vogel (2000) achieved the total synthesis of a protected form of a complex sugar molecule, demonstrating advanced synthetic techniques. This study illustrates the compound's versatility and potential applications in complex organic syntheses (Carrel & Vogel, 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

properties

IUPAC Name

4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZAGZCCJJBKNZ-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
Reactant of Route 5
4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde

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